
N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide” is a compound that is related to the antagonists of calcitonin gene-related peptide receptors (CGRP-receptor) . These antagonists are used in therapy for treatment of neurogenic vasodilation, neurogenic inflammation, migraine, and other headaches, thermal injury, circulatory shock, flushing associated with menopause, airway inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), and other conditions .
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
Research into similar compounds reveals antimicrobial and antituberculosis properties, highlighting the potential of N-ethyl-3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide in combating bacterial infections. For instance, compounds containing a 1,3,4-thiadiazole nucleus have demonstrated antimicrobial activity against various microorganisms. These activities suggest that modifications to the core structure, such as those found in this compound, could exhibit similar biological effects (Başoğlu et al., 2013). Additionally, derivatives designed for Mycobacterium tuberculosis GyrB inhibition, a key target in antituberculosis drug design, show that thiazole-aminopiperidine hybrids, akin to the structure of interest, can effectively inhibit tuberculosis bacteria (Jeankumar et al., 2013).
Serotonin Receptor Antagonism
Compounds structurally related to this compound have been explored for their potential in modulating serotonin receptors, which are crucial for various neurological and psychological functions. Studies on analogs like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides indicate high affinity and selectivity towards 5-HT1A receptors, suggesting a promising avenue for neuropsychiatric disorder treatment and imaging studies (García et al., 2014).
Orexin Receptor Antagonism
The exploration of orexin 1 and 2 receptor antagonists, such as SB-649868, which shares functional similarities with this compound, underlines the therapeutic potential in sleep disorder management. The study on the metabolism and disposition of these compounds reveals insights into their pharmacokinetics and biological activities, providing a foundation for further research into related structures for insomnia treatment (Renzulli et al., 2011).
Antagonists for GPIIb/IIIa Integrin
Investigations into compounds with a trisubstituted beta-amino acid residue, akin to the structure of this compound, have yielded potent and orally active fibrinogen receptor antagonists. These compounds, such as ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, demonstrate significant therapeutic potential in antithrombotic treatment, especially during the acute phase, by inhibiting human platelet aggregation (Hayashi et al., 1998).
Mecanismo De Acción
The mechanism of action of this compound is likely related to its role as an antagonist of CGRP-receptors . CGRP is a naturally occurring peptide that has a number of biological effects, including vasodilation . When CGRP binds to its receptors, it activates intracellular adenylate cyclase, exerting its biological action . As an antagonist, this compound would be expected to block the action of CGRP.
Propiedades
IUPAC Name |
N-ethyl-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-2-18-16(22)21-9-5-6-11(10-21)14-19-20-15(23-14)12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQAWVDPEXAZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride](/img/structure/B2567292.png)
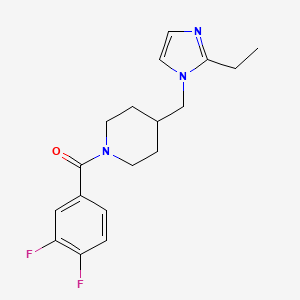
![4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrile](/img/structure/B2567294.png)




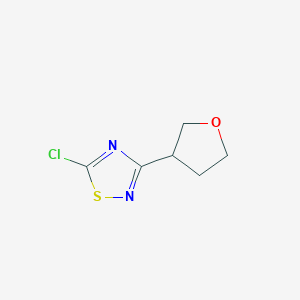
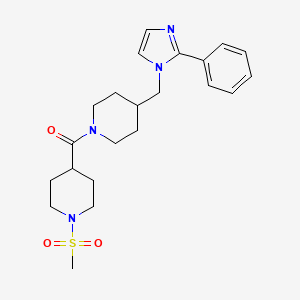
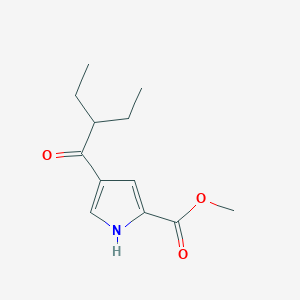
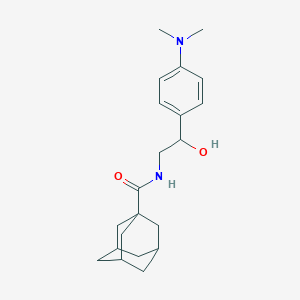
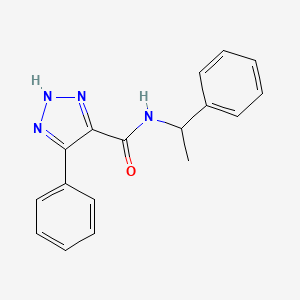
![methyl 1-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2567309.png)
![7-methyl-6-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2567311.png)